3-Amino-6-bromopyridin-2(1H)-one hydrobromide
Overview
Description
3-Amino-6-bromopyridin-2(1H)-one hydrobromide: is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide typically involves the bromination of 2-pyridone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and ammonia or an amine source for the amination step. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The amino and bromine groups in 3-Amino-6-bromopyridin-2(1H)-one hydrobromide make it susceptible to nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the amino or bromine groups.
Scientific Research Applications
Chemistry: 3-Amino-6-bromopyridin-2(1H)-one hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. It may be explored for its efficacy in treating various diseases and conditions, particularly those involving microbial infections or cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Amino-6-chloropyridin-2(1H)-one hydrobromide: Similar structure with a chlorine atom instead of bromine.
3-Amino-6-fluoropyridin-2(1H)-one hydrobromide: Similar structure with a fluorine atom instead of bromine.
3-Amino-6-iodopyridin-2(1H)-one hydrobromide: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Amino-6-bromopyridin-2(1H)-one hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
3-amino-6-bromo-1H-pyridin-2-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-2H,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARDSBNQZZKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672154 | |
Record name | 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-34-2 | |
Record name | 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-6-bromopyridin-2-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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